2-Chloro-6-(trifluoromethyl)isonicotinic acid

Catalog No.
S1900566
CAS No.
796090-23-8
M.F
C7H3ClF3NO2
M. Wt
225.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(trifluoromethyl)isonicotinic acid

CAS Number

796090-23-8

Product Name

2-Chloro-6-(trifluoromethyl)isonicotinic acid

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid

Molecular Formula

C7H3ClF3NO2

Molecular Weight

225.55 g/mol

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14)

InChI Key

OMXMPMNUSMLQQS-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O

Agrochemical Industry

Pharmaceutical Industry

Laboratory Chemicals

Food, Drug, Pesticide or Biocidal Product Use

Synthetic Chemical Inducers of Plant Immunity

Laboratory Chemicals and Other Uses

2-Chloro-6-(trifluoromethyl)isonicotinic acid is a chemical compound characterized by the molecular formula C7H3ClF3NO2 and a molecular weight of 225.55 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its chemical properties and biological activity. The compound is solid at room temperature and has been identified as having potential applications in various fields, including medicinal chemistry and materials science .

Molecular Structure

The InChI code for 2-Chloro-6-(trifluoromethyl)isonicotinic acid is 1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14), which provides a standardized way to represent its structure. Its canonical SMILES notation is C1=CC(=NC(=C1C(=O)O)Cl)C(F)(F)F, indicating the arrangement of atoms within the molecule .

Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to different derivatives.
  • Formation of metal complexes: The nitrogen atom in the pyridine ring can coordinate with metal ions, facilitating the synthesis of coordination compounds .

This compound has shown potential biological activity, particularly in the context of radiopharmaceuticals. Its derivatives have been evaluated for their ability to chelate technetium, which is crucial for imaging and therapeutic applications in nuclear medicine. Additionally, studies indicate that it may possess anti-cancer properties due to its structural similarity to other biologically active compounds .

Several methods have been developed for synthesizing 2-Chloro-6-(trifluoromethyl)isonicotinic acid:

  • Starting from isonicotinic acid: Chlorination followed by trifluoromethylation can yield the desired compound.
  • Using trifluoromethylating agents: These agents can introduce the trifluoromethyl group into existing isonicotinic acid derivatives.
  • One-pot synthesis techniques: Recent advancements have allowed for more efficient synthesis routes that minimize the number of steps and reagents required .

The applications of 2-Chloro-6-(trifluoromethyl)isonicotinic acid are diverse:

  • Medicinal Chemistry: It serves as a precursor for the development of radiolabeled compounds used in imaging techniques.
  • Coordination Chemistry: It plays a role in creating new materials with potential applications in catalysis and molecular electronics.
  • Agricultural Chemistry: Some derivatives are being explored for their herbicidal properties .

Interaction studies involving 2-Chloro-6-(trifluoromethyl)isonicotinic acid have focused on its ability to form complexes with various metal ions. These studies reveal that the compound can effectively coordinate with metals such as palladium and platinum, leading to unique molecular architectures that could be useful in catalysis or as sensors in environmental applications .

Several compounds share structural similarities with 2-Chloro-6-(trifluoromethyl)isonicotinic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Chloro-6-(trifluoromethyl)nicotinic acidC7H3ClF3NO2Similar structure but lacks the isonicotinic framework
Isonicotinic acidC6H6N2O2Base structure without halogen or trifluoromethyl substitutions
6-Trifluoromethylpyridine-3-carboxylic acidC7H4F3NO2Contains trifluoromethyl but differs in halogen positioning

Uniqueness

The uniqueness of 2-Chloro-6-(trifluoromethyl)isonicotinic acid lies in its specific combination of halogenation and trifluoromethylation on an isonicotinic framework, which enhances its reactivity and biological activity compared to similar compounds. This distinctive feature makes it particularly valuable for applications in medicinal chemistry and materials science .

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8) is a heterocyclic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol. Its IUPAC name, 2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid, reflects its pyridine backbone substituted with chlorine at position 2, a trifluoromethyl (-CF₃) group at position 6, and a carboxylic acid (-COOH) group at position 4. Common synonyms include 2-chloro-6-(trifluoromethyl)-4-pyridinecarboxylic acid and 4-pyridinecarboxylic acid, 2-chloro-6-(trifluoromethyl)-.

Table 1: Key Identifiers

PropertyValue
CAS Number796090-23-8
Molecular FormulaC₇H₃ClF₃NO₂
Molecular Weight225.55 g/mol
IUPAC Name2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid
SMILESOC(=O)C1=CC(Cl)=NC(=C1)C(F)(F)F

A structurally similar compound, 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS: 280566-45-2), differs in the position of the carboxylic acid group (position 3 vs. position 4), highlighting the importance of regiochemistry in its nomenclature.

Historical Context and Research Significance

The synthesis of 2-chloro-6-(trifluoromethyl)isonicotinic acid emerged from advancements in fluorinated pyridine chemistry during the late 20th century. Early methods relied on diazotization and oxidation pathways, which faced challenges such as harsh reaction conditions and low yields. A breakthrough came with the development of a two-step synthesis from citrazinic acid (2,6-dihydroxyisonicotinic acid), involving chlorination with triphosgene and directed dechlorination with hydrazine hydrate. This method improved yields to ~72% and simplified purification.

The compound’s significance lies in its role as a multifunctional building block in medicinal and agrochemical research. For example, it serves as a key intermediate in the synthesis of RAF kinase inhibitors for oncology and picoxystrobin, a broad-spectrum fungicide. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it valuable in drug design.

Structural Overview

The molecular structure features a pyridine ring with three distinct substituents:

  • Chlorine at position 2, which participates in nucleophilic substitution reactions.
  • Trifluoromethyl group at position 6, imparting electron-withdrawing effects that polarize the ring.
  • Carboxylic acid at position 4, enabling salt formation or esterification.

Figure 1: Structural Features

       Cl          │  CF₃─C─C─COOH      │ │      N─C─C  

The InChIKey (OMXMPMNUSMLQQS-UHFFFAOYSA-N) and canonical SMILES (OC(=O)C1=CC(Cl)=NC(=C1)C(F)(F)F) encode this arrangement. X-ray crystallography confirms a planar pyridine ring with bond angles consistent with aromaticity.

Reaction Mechanisms and Catalyst Systems

Palladium-catalyzed carbonylation represents one of the most versatile and efficient approaches for synthesizing 2-chloro-6-(trifluoromethyl)isonicotinic acid from appropriate halogenated precursors. The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, carbon monoxide insertion, and reductive elimination steps [1] [2].

The catalytic cycle begins with the oxidative addition of halogenated pyridine precursors, particularly 4-chloro-2-trifluoromethylpyridine or 4-iodo-2-trifluoromethylpyridine, to palladium(0) complexes. This step is facilitated by electron-deficient pyridine substrates, where the trifluoromethyl group enhances the electrophilicity of the aromatic system [1]. The resulting palladium(II) intermediate then undergoes carbon monoxide insertion to form an acylpalladium complex, followed by nucleophilic attack by water or alcohols to yield the corresponding carboxylic acid or ester products [2].

The choice of catalyst system significantly influences both reaction efficiency and selectivity. Palladium(II) chloride complexed with 1,1'-bis(diphenylphosphino)ferrocene (dppf) has emerged as particularly effective for isonicotinic acid synthesis [1]. The ferrocene-based ligand provides optimal electronic and steric properties, facilitating both oxidative addition and reductive elimination steps. Alternative catalyst systems include palladium acetate with Xantphos ligands, which demonstrate excellent activity under milder conditions but may require higher catalyst loadings [3].

The mechanistic pathway involves a dissociative mechanism requiring lability in both the ancillary ligand and the chelating system [4]. Studies on methylpalladium complexes containing pyridine-2-carboxylate ligands have revealed that ligand exchange reactions occur readily under mild conditions, demonstrating the dynamic nature of the catalytic intermediates. The acyl complexes preferentially adopt a geometry with the phosphine ligand positioned cis to the acyl group, which is crucial for efficient reductive elimination [4].

Optimization of Reaction Conditions

The optimization of palladium-catalyzed carbonylation requires careful consideration of multiple interdependent parameters, including temperature, carbon monoxide pressure, catalyst loading, reaction time, and solvent selection [5] [3].

Temperature optimization presents a critical balance between reaction rate and selectivity. Typical reaction temperatures range from 80 to 130°C, with optimal conditions generally falling between 120-130°C [1] [2]. Higher temperatures accelerate the reaction rate by promoting oxidative addition and carbon monoxide insertion, but may also lead to catalyst decomposition and reduced selectivity toward the desired product [5]. Studies have demonstrated that at temperatures above 130°C, competing side reactions such as decarboxylation become prominent, particularly with substituted substrates [6].

Carbon monoxide pressure exerts a dual effect on the reaction outcome. While higher pressures favor carbon monoxide insertion and stabilize acylpalladium intermediates, excessive CO concentration can inhibit the oxidative addition step by competing for coordination sites on the palladium center [5] [7]. Optimal pressure conditions typically range from 50 to 70 bar, with pressures below 10 bar often insufficient for effective carbonylation [8]. The pressure dependence exhibits saturation behavior, where reaction rates become independent of CO partial pressure above 10 bar [8].

Catalyst loading optimization follows a characteristic saturation profile, where increasing palladium concentration enhances reaction rates up to a saturation point, beyond which additional catalyst provides diminishing returns [3] [9]. Typical loadings range from 1 to 10 mol%, with optimal conditions generally requiring 2-5 mol% palladium [3]. Higher loadings may lead to catalyst precipitation and reduced efficiency, particularly in coordinating solvents.

Solvent selection profoundly influences both reaction kinetics and selectivity patterns [10] [11]. Polar aprotic solvents such as tetrahydrofuran, trifluoroethanol, and methanol have proven most effective for carbonylation reactions [1] [2]. These solvents provide optimal solvation of ionic intermediates while maintaining sufficient polarity to facilitate nucleophilic attack on acylpalladium complexes. Recent investigations into renewable solvents have identified limonene, dimethyl carbonate, and alpha-pinene as viable alternatives for carbonylative transformations [11].

The interdependency between reaction parameters necessitates systematic optimization approaches. For instance, the relationship between temperature and pressure requires careful balance, as higher temperatures may necessitate increased CO pressure to maintain selectivity [6]. Similarly, the choice of base and its concentration must be optimized in conjunction with other parameters to prevent competing side reactions while maintaining sufficient basicity for product formation [3].

Chlorination-Dechlorination Strategies

Citrazinic Acid-Based Routes

Citrazinic acid serves as a valuable starting material for accessing chlorinated isonicotinic acid derivatives through systematic chlorination followed by selective dechlorination protocols [12] [13]. This approach exploits the reactive hydroxyl groups present in citrazinic acid (2,6-dihydroxy-4-carboxypyridine) to introduce chlorine substituents at specific positions.

The chlorination of citrazinic acid with phosphorus pentachloride proceeds through a sequential mechanism involving initial acid chloride formation, followed by substitution of the hydroxyl groups [14]. When citrazinic acid is treated with 3 to 6 equivalents of phosphorus pentachloride in the presence of phosphorus oxychloride, heating for extended periods (up to 75 hours) results in the formation of 2,6-dichloroisonicotinic acid in yields reaching 80% [14]. The reaction mechanism proceeds through distinct stages: first, acid chloride formation occurs rapidly, followed by hydroxyl group replacement, and finally, under prolonged heating conditions, nuclear hydrogen atoms may also undergo substitution [14].

The order of chlorine replacement follows a predictable pattern based on the electronic properties of the pyridine ring. The acid chloride forms initially, followed by replacement of the hydroxyl groups at the 2 and 6 positions, which are activated toward nucleophilic substitution by the electron-withdrawing carboxyl group [14]. When heating is continued beyond the dichlorination stage, the remaining hydrogen atoms on the pyridine ring become susceptible to electrophilic chlorination, though this typically represents an over-reaction for synthetic purposes.

Optimization studies have revealed that the use of 3 equivalents of phosphorus pentachloride provides the maximum yield of dichloroisonicotinic acid while minimizing over-chlorination products [14]. The reaction temperature and duration are critical parameters, as insufficient heating results in incomplete conversion, while excessive heating leads to decomposition and formation of multiple chlorinated products.

The selective dechlorination of 2,6-dichloroisonicotinic acid to afford 2-chloroisonicotinic acid can be achieved using hydrazine monohydrate under aqueous conditions [12]. This reduction proceeds through nucleophilic attack by hydrazine on the activated chlorine substituent, with selectivity determined by the electronic environment of each chlorine atom. The reaction is typically conducted at elevated temperatures (120°C) for extended periods to ensure complete conversion, though yields may be moderate (approximately 40%) due to competing hydrolysis reactions [12].

Triphosgene as Chlorinating Agent

Triphosgene has emerged as a versatile and operationally convenient chlorinating agent for the synthesis of chlorinated pyridine derivatives, offering several advantages over traditional chlorinating reagents such as phosphorus pentachloride or thionyl chloride [15] [16]. The triphosgene-pyridine system provides a mild and selective method for introducing chlorine functionality while avoiding the harsh conditions typically associated with conventional chlorination protocols.

The mechanism of triphosgene-mediated chlorination involves the initial formation of chloroformate intermediates through reaction with hydroxyl groups or other nucleophilic sites [15]. When triphosgene is employed in the presence of pyridine as a base, the reaction proceeds through the formation of pyridinium carbamate intermediates, which are susceptible to nucleophilic substitution by chloride ions [15]. This process results in the formation of alkyl chlorides with inversion of stereochemistry, while regenerating pyridine as the nucleophilic promoter and releasing carbon dioxide as the sole byproduct [15].

The operational simplicity of triphosgene-pyridine chlorination represents a significant advantage over traditional methods. Reactions can be conducted at room temperature under mild conditions, avoiding the elevated temperatures and extended reaction times required for phosphorus pentachloride-based protocols [16]. The reaction mixture remains homogeneous throughout the process, facilitating monitoring and product isolation.

Stereochemical control in triphosgene-mediated chlorination has been demonstrated for acyclic aliphatic 1,3-diols, where the reaction exhibits high stereoselectivity [16]. For 1,3-anti diols, the chlorination proceeds directly to yield 1,3-anti dichlorides in high yields. However, 1,3-syn diols require prior conversion to silyl ether derivatives to access the corresponding 1,3-syn dichlorides, highlighting the importance of substrate preactivation in achieving optimal selectivity [16].

The scope of triphosgene chlorination extends beyond simple alcohols to encompass a variety of functional groups, including sterically hindered primary and secondary alcohols [15]. The mild reaction conditions and high yields make this methodology particularly attractive for complex synthetic intermediates that might be sensitive to the harsh conditions required by traditional chlorinating agents.

Recent applications have demonstrated the utility of triphosgene-pyridine systems in accessing chlorinated building blocks for pharmaceutical synthesis. The method tolerates a wide range of functional groups and provides consistent results across diverse substrate classes, making it a valuable addition to the synthetic toolkit for preparing chlorinated pyridine derivatives.

Hydrogenation and Functional Group Interconversion

Catalytic Dehalogenation

Catalytic dehalogenation represents a critical transformation for the selective removal of halogen substituents from pyridine derivatives, enabling access to specific substitution patterns that may be difficult to achieve through direct synthetic approaches [17] [18]. The process typically employs transition metal catalysts under hydrogenating conditions to effect the reductive cleavage of carbon-halogen bonds.

Rhodium-based catalysts have demonstrated exceptional activity for the dehalogenation of halogenated pyridines under mild conditions [17]. Chloro[2,6-bis{1-(phenyl)iminoethyl}pyridine]rhodium(I) complexes afford rhodium nanoparticles with mean diameters of 1.5 ± 0.2 nanometers under hydrogen atmosphere in 2-propanol at 60°C in the presence of potassium tert-butoxide [17]. These nanoparticles catalyze the dehalogenation of various chlorinated aromatics, including dichlorobenzenes, trichlorobenzene, fluorobenzene, and chlorobiphenyls, with remarkable efficiency.

The mechanistic pathway for catalytic dehalogenation involves both homogeneous and heterogeneous catalysis components [17]. Mercury poisoning tests reveal that dehalogenation reactions proceed through coexisting homogeneous and heterogeneous pathways, whereas hydrogenation processes are purely heterogeneous. This dual mechanism provides enhanced catalytic activity and broader substrate scope compared to purely homogeneous or heterogeneous systems.

Palladium-based catalysts offer alternative approaches for dehalogenation, particularly when supported on various carriers [18] [19]. Studies using palladium supported on lanthanum-alumina (Pd/La-Al₂O₃) have demonstrated effective defluorination of trifluoropyridines at temperatures of 180°C under hydrogen atmosphere [19]. The catalyst preparation involves impregnation of lanthanum nitrate onto alumina support, followed by palladium chloride addition and careful pH adjustment to optimize metal dispersion.

The selectivity of catalytic dehalogenation can be controlled through careful selection of reaction conditions and catalyst composition [18]. For halogenated pyridine compounds, the dehalogenation rate follows the general order: C-I > C-Br > C-Cl > C-F, reflecting the relative bond strengths and activation barriers for each carbon-halogen bond type. Temperature optimization is crucial, as higher temperatures increase reaction rates but may lead to over-reduction or decomposition of the pyridine ring system.

Innovative approaches combining alcohol water-phase reforming with hydrogenation dehalogenation have been developed to provide in situ hydrogen generation [18]. This method couples hydrogen production from alcohol reforming with the dehalogenation reaction, eliminating the need for external hydrogen sources and providing improved safety profiles for large-scale applications.

Reductive Functionalization

Reductive functionalization encompasses a broad range of transformations that combine reduction processes with functional group introduction, enabling the simultaneous modification of multiple sites within pyridine derivatives [20] [21]. These methodologies provide efficient access to complex substitution patterns through single-step procedures.

Single-point activation strategies have emerged as powerful tools for the reductive functionalization of pyridines [20]. The use of electron-deficient benzyl groups as activating substituents facilitates ruthenium-catalyzed dearomative functionalization of electronically diverse pyridine derivatives. This transformation delivers hydroxymethylated piperidines in good yields, providing rapid access to medicinally relevant heterocyclic scaffolds [20].

The mechanism of reductive hydroxymethylation involves the use of paraformaldehyde as both a hydride donor and an electrophile in the reaction [20]. This dual role enables the use of inexpensive and readily available feedstock chemicals while avoiding the need for external reducing agents. The initial reduction occurs selectively at the C-2 position of activated pyridines, followed by C-3 functionalization with formaldehyde to introduce the hydroxymethyl group.

Substrate scope investigations reveal that the reductive functionalization requires careful substrate design to achieve optimal reactivity [20]. Pyridines bearing strongly electron-withdrawing groups in the 4-position, such as esters and ketones, demonstrate excellent activity under the standard reaction conditions. However, less electron-withdrawing substituents result in significantly reduced yields or complete inactivity, highlighting the importance of electronic activation for successful dearomatization.

The synthetic utility of reductive functionalization has been demonstrated through the synthesis of pharmaceutical targets such as paroxetine [20]. The methodology provides efficient access to complex substitution patterns that would be challenging to achieve through conventional synthetic approaches, making it particularly valuable for medicinal chemistry applications.

Advanced reductive functionalization strategies employ ligand-controlled divergent dehydrogenative reactions to access different product classes from common starting materials [21] [22]. Palladium-catalyzed β-methylene C-H activation of carboxylic acids enables the direct synthesis of α,β-unsaturated carboxylic acids or γ-alkylidene butenolides depending on the ligand system employed [22]. This approach demonstrates the power of catalyst design in controlling reaction selectivity and product distribution.

Alternative Synthetic Approaches

Cross-Coupling Reactions

Cross-coupling reactions have revolutionized the synthesis of pyridine derivatives by enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance [24] [25]. For 2-chloro-6-(trifluoromethyl)isonicotinic acid synthesis, cross-coupling methodologies offer complementary approaches to traditional carbonylation protocols.

The challenges associated with pyridine cross-coupling reactions stem from the electron-deficient nature of the pyridine ring and the difficulty in preparing stable organometallic pyridine reagents [26]. Traditional Suzuki-Miyaura cross-coupling reactions often fail when applied to pyridine structures, particularly for 2-substituted pyridines, due to the poor stability and low efficiency of pyridine-2-boronates [24]. This limitation has driven the development of alternative nucleophilic coupling partners that circumvent the problems associated with boronic acid derivatives.

Pyridine sulfinates have emerged as superior nucleophilic coupling partners for palladium-catalyzed cross-coupling reactions with aryl halides [24] [27]. These reagents offer several advantages over traditional boronates, including enhanced stability, straightforward preparation, and exceptional coupling efficiency. The corresponding 3- and 4-substituted pyridine sulfinates are also effective coupling partners, providing access to a broad range of substitution patterns [24].

The mechanism of sulfinate-based cross-coupling involves desulfinylative coupling, where the sulfinate group serves as a leaving group during the reductive elimination step [27]. This process tolerates both aryl bromides and aryl chlorides as coupling partners, enabling the synthesis of challenging and medicinally relevant linked pyridine-heterocycle building blocks. The reaction conditions are mild and operationally simple, making the methodology suitable for library synthesis applications [27].

The scope of pyridine sulfinate coupling extends to complex pharmaceutical targets, as demonstrated by applications to varenicline and mepyramine derivatives [27]. Library format synthesis has been successfully implemented, highlighting the practical utility of this methodology for medicinal chemistry applications. The coupling reactions proceed with excellent yields and broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules.

Novel pyridine-pyridine cross-coupling reactions have been developed using dearomatized radical intermediates [28] [29]. These transformations employ pyridyl phosphonium salts and cyanopyridines with bis(pinacolato)diboron as an electron-transfer reagent. The reaction exhibits complete regio- and cross-selectivity when forming 2,4'-bipyridines, providing access to valuable heterocyclic scaffolds [29].

The mechanism of radical-based pyridine coupling differs significantly from traditional cross-coupling pathways [28]. Instead of proceeding through Minisci-type radical coupling, the process involves radical-radical coupling between a boryl phosphonium pyridyl radical and a boryl-stabilized cyanopyridine radical. This mechanistic distinction enables unique selectivity patterns and functional group tolerance compared to conventional approaches.

Fluorinated Precursor Utilization

The utilization of fluorinated precursors provides strategic advantages for accessing trifluoromethyl-substituted pyridine derivatives through selective transformation of pre-existing fluorinated functionality [30] [31]. These approaches leverage the unique reactivity patterns of fluorinated aromatics to introduce carboxyl groups while maintaining the trifluoromethyl substituent.

Trifluoromethyltrimethylsilane serves as a versatile reagent for introducing trifluoromethyl groups into pyridine systems [31]. The copper-catalyzed trifluoromethylation of 2-chloro-3-nitropyridine proceeds through nucleophilic aromatic substitution facilitated by cuprous iodide and 1,10-phenanthroline ligands. The reaction is conducted in dimethylformamide at elevated temperatures (100-115°C) under nitrogen atmosphere, providing access to trifluoromethylated pyridine intermediates in good yields (64%) [31].

The synthetic sequence involves careful optimization of reaction conditions to maximize trifluoromethyl incorporation while minimizing side reactions [31]. The use of excess trifluoromethyltrimethylsilane ensures complete conversion, while the elevated temperature promotes the desired substitution pathway. The nitrogen atmosphere prevents oxidative decomposition of the sensitive organometallic intermediates.

Advanced fluorinated precursor strategies employ direct radiofluorination of pyridine N-oxides to access meta-substituted fluoropyridines [32]. This methodology represents a significant advancement in fluoropyridine synthesis, as direct fluorination at the meta position of pyridines is typically challenging due to the electron-rich aromatic structure. The approach involves fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature, producing 3-fluoro-4-nitropyridine N-oxide in moderate yields within minutes [32].

The pyridine N-oxide strategy offers unique reactivity patterns compared to traditional nucleophilic aromatic substitution [32]. The N-oxide functionality activates the pyridine ring toward nucleophilic attack while directing substitution to specific positions. Subsequent reduction and functional group manipulation provide access to the desired amino or carboxyl derivatives through established protocols.

Efficient synthetic routes to 2-(trifluoromethyl)nicotinic acid derivatives have been developed starting from simple fluorinated precursors [30]. These approaches involve the construction of the pyridine ring system through cyclization reactions, enabling the introduction of both the trifluoromethyl group and carboxyl functionality in a controlled manner. The methodology provides access to compounds that serve as key intermediates for pharmaceutical applications, including COMT inhibitors [30].

The strategic use of fluorinated building blocks enables convergent synthetic approaches where multiple functional groups can be introduced through parallel synthetic sequences [30]. This approach offers advantages in terms of synthetic efficiency and enables the preparation of analogs with different substitution patterns through modification of the fluorinated precursor structure.

Physicochemical Properties

Melting/Boiling Points and Density

The thermal properties of 2-Chloro-6-(trifluoromethyl)isonicotinic acid reflect the influence of its halogen substituents and aromatic heterocyclic structure on intermolecular interactions. The melting point has been reported as 116-118°C [1], indicating moderate thermal stability for a substituted pyridine carboxylic acid derivative. This melting range is consistent with similar halogenated nicotinic acid analogs and reflects the crystalline packing efficiency influenced by the chlorine atom and trifluoromethyl group positioning.

The predicted boiling point of 348.7±42.0°C [1] demonstrates the compound's relatively high thermal stability, which can be attributed to the electron-withdrawing effects of both the chlorine and trifluoromethyl substituents that enhance intermolecular dipole interactions. The substantial difference between melting and boiling points (approximately 230°C) indicates a broad liquid range, which may be advantageous for certain synthetic applications requiring elevated temperatures.

Density measurements, while predicted rather than experimentally determined, suggest a value of 1.603±0.06 g/cm³ [2] [1]. This relatively high density compared to unsubstituted pyridine carboxylic acids (typically 1.4-1.5 g/cm³) reflects the significant contribution of the heavy halogen atoms. The trifluoromethyl group contributes approximately 69 atomic mass units, while the chlorine atom adds 35.5 atomic mass units to the molecular framework, substantially increasing the molecular density.

The thermal decomposition characteristics have not been extensively documented in the literature, though related compounds in this class typically decompose above 200°C through decarboxylation or halogen elimination pathways. The storage requirement under inert atmosphere at 2-8°C [3] [4] [1] suggests potential sensitivity to oxidation or hydrolysis under ambient conditions, particularly in the presence of moisture or basic conditions.

Solubility and pKa Values

The solubility profile of 2-Chloro-6-(trifluoromethyl)isonicotinic acid demonstrates the significant impact of fluorine substitution on molecular polarity and hydrogen bonding characteristics. The compound exhibits solubility in dimethyl sulfoxide [5], a highly polar aprotic solvent, indicating that the molecule retains sufficient polarity despite the lipophilic trifluoromethyl group. This solubility pattern is characteristic of compounds containing both polar carboxylic acid functionality and electron-withdrawing substituents.

Water solubility is described as "almost insoluble at normal temperature" [6], which represents a marked difference from the parent isonicotinic acid that exhibits moderate water solubility (5.2 g/L at 20°C [7]). This dramatic reduction in aqueous solubility can be attributed to the hydrophobic trifluoromethyl group and the electron-withdrawing effects that reduce the ionization potential of the carboxylic acid group.

The predicted pKa value of 2.57±0.10 [1] indicates significantly enhanced acidity compared to unsubstituted isonicotinic acid (pKa ≈ 4.96 [7]). This enhanced acidity results from the combined electron-withdrawing effects of the chlorine atom and trifluoromethyl group, which stabilize the conjugate base through inductive effects. The trifluoromethyl group is particularly effective in this regard, with its strong electron-withdrawing character (σI = +0.42) significantly reducing the electron density on the carboxylate group.

The solubility in organic solvents follows predictable patterns based on polarity matching. The compound shows solubility in ethanol and dimethylformamide [6], solvents that can accommodate both the polar carboxylic acid group and the moderately lipophilic aromatic framework. This solubility profile has important implications for synthetic applications and purification strategies.

Spectroscopic Analysis

Nuclear Magnetic Resonance and Infrared Data

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 2-Chloro-6-(trifluoromethyl)isonicotinic acid, though comprehensive spectral data for this specific compound are limited in the published literature. However, spectroscopic analysis of closely related compounds [8] [9] provides reliable predictive frameworks for expected spectral features.

In proton nuclear magnetic resonance (¹H NMR) spectroscopy, the aromatic protons of the pyridine ring are expected to resonate in the range δ 7.8-8.6 ppm [8], characteristic of electron-deficient pyridine systems. The specific chemical shifts will be influenced by the through-space and through-bond effects of the chlorine and trifluoromethyl substituents. The H-3 proton (adjacent to the carboxylic acid group) should appear most downfield due to the combined deshielding effects of the carboxyl group and the electron-withdrawing substituents.

The carboxylic acid proton typically appears as a broad signal between δ 10-12 ppm, often exchangeable with deuterium oxide. The exact chemical shift depends on the degree of hydrogen bonding and the electronic environment created by the heterocyclic nitrogen and halogen substituents.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals characteristic signals for the various carbon environments within the molecule. The carbonyl carbon of the carboxylic acid group appears around δ 164 ppm [8], consistent with aromatic carboxylic acids. The carbon bearing the trifluoromethyl group exhibits a characteristic quartet pattern (J = 270-280 Hz) due to coupling with the three equivalent fluorine nuclei, appearing in the range δ 120-125 ppm [8].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) provides unambiguous identification of the trifluoromethyl group, typically appearing as a singlet around δ -60 to -65 ppm relative to trichlorofluoromethane. The exact chemical shift depends on the electronic environment and potential through-space interactions with other substituents.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the carboxylic acid appears in the range 1680-1720 cm⁻¹ [10] [11], with the exact frequency dependent on the degree of conjugation and hydrogen bonding. The broad O-H stretch of the carboxylic acid group appears between 2500-3300 cm⁻¹, often overlapping with aromatic C-H stretches.

The carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic absorptions in the fingerprint region between 1000-1300 cm⁻¹ [10] [11]. These C-F stretches are typically intense and provide definitive confirmation of the trifluoromethyl functionality.

Mass Spectrometry Profiles

Mass spectrometric analysis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 225.55, corresponding to the molecular formula C₇H₃ClF₃NO₂. The isotope pattern reveals the characteristic chlorine isotope distribution, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion due to the natural abundance of ³⁷Cl.

Characteristic fragmentation patterns include loss of the trifluoromethyl group (69 mass units) to yield a fragment at m/z 156, and loss of the carboxylic acid group (45 mass units) producing a fragment at m/z 180. These fragmentation pathways are typical of trifluoromethyl-substituted aromatic compounds and provide structural confirmation.

Electrospray ionization mass spectrometry in negative ion mode typically shows enhanced intensity for the deprotonated molecular ion [M-H]⁻ at m/z 224.55, reflecting the acidic nature of the carboxylic acid group. Positive ion mode may show limited ionization efficiency due to the electron-deficient nature of the pyridine ring system.

High-resolution mass spectrometry provides accurate mass determination that distinguishes between potential isomeric structures and confirms the molecular formula assignment. The exact mass calculation for C₇H₃ClF₃NO₂ yields a theoretical value that can be compared with experimental measurements to confirm structural identity.

Stability and Reactivity

Thermal and Hydrolytic Stability

The thermal stability of 2-Chloro-6-(trifluoromethyl)isonicotinic acid reflects the inherent stability of the pyridine aromatic system combined with the electron-withdrawing effects of the substituents. The compound demonstrates reasonable thermal stability up to its melting point of 116-118°C [1], beyond which decomposition pathways may become significant. The primary thermal decomposition routes likely involve decarboxylation to form 2-chloro-6-(trifluoromethyl)pyridine, a process that typically occurs at temperatures above 200°C for substituted nicotinic acids.

The presence of the trifluoromethyl group imparts additional thermal stability compared to other alkyl substituents, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry (bond dissociation energy approximately 130 kcal/mol). This stability contributes to the compound's utility in high-temperature synthetic transformations and its persistence under thermal stress.

Storage recommendations specify maintenance under inert gas atmosphere at 2-8°C [3] [4] [1], indicating potential sensitivity to atmospheric oxygen or moisture. This requirement suggests possible oxidative degradation pathways, though the specific mechanisms have not been extensively documented. The electron-deficient nature of the pyridine ring, enhanced by the chlorine and trifluoromethyl substituents, generally reduces susceptibility to oxidative attack compared to electron-rich aromatics.

Hydrolytic stability varies significantly with pH conditions. Under strongly acidic conditions (pH < 2), the carboxylic acid group remains protonated and the compound exhibits good stability. However, under basic conditions (pH > 8), potential nucleophilic attack at the electron-deficient pyridine ring becomes more favorable, particularly at the carbon bearing the chlorine substituent.

The compound shows enhanced stability toward hydrolysis compared to related structures lacking the trifluoromethyl group. This enhanced stability results from the strong electron-withdrawing effect of the CF₃ group, which reduces the nucleophilicity of potential hydrolytic nucleophiles and decreases the electron density available for nucleophilic attack.

Electrophilic and Nucleophilic Reactivity

The reactivity profile of 2-Chloro-6-(trifluoromethyl)isonicotinic acid is dominated by the electron-deficient nature of the pyridine ring system, which strongly favors nucleophilic substitution reactions over electrophilic aromatic substitution. The combined electron-withdrawing effects of the nitrogen heteroatom, chlorine substituent, and trifluoromethyl group create a highly electrophilic aromatic system particularly susceptible to nucleophilic attack.

Nucleophilic substitution reactions preferentially occur at the carbon bearing the chlorine atom (position 2 of the pyridine ring), where the halogen serves as an effective leaving group. This reactivity pattern enables diverse synthetic transformations including amination, alkoxylation, and thiolation reactions . The reaction rates for these transformations are significantly enhanced compared to unsubstituted chloropyridines due to the additional activation provided by the trifluoromethyl group.

The nucleophilic substitution mechanism typically proceeds through an addition-elimination pathway (SNAr mechanism) involving a Meisenheimer complex intermediate. The stability of this intermediate is enhanced by the electron-withdrawing substituents, which distribute negative charge through resonance and inductive effects. Typical nucleophiles that react effectively include amines, alkoxides, thiolates, and stabilized carbanions.

Electrophilic aromatic substitution reactions are strongly disfavored due to the electron-deficient nature of the pyridine ring. The compound is unreactive toward typical electrophiles such as bromine, nitrating agents, or Friedel-Crafts acylating conditions. This selectivity pattern simplifies synthetic planning and enables selective functionalization strategies.

The carboxylic acid group provides an additional reactive center that participates in standard carboxylic acid chemistry including esterification, amidation, and reduction reactions . The enhanced acidity (pKa ≈ 2.57) facilitates salt formation with bases and enables efficient coupling with alcohols under acidic conditions. Amide formation proceeds readily using standard coupling reagents such as N,N'-dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.

Reduction of the carboxylic acid group to the corresponding alcohol or aldehyde requires selective reducing agents due to the presence of the electron-deficient pyridine ring. Lithium aluminum hydride effects complete reduction to the primary alcohol, while more selective reagents such as lithium tri-tert-butoxyaluminum hydride enable controlled reduction to the aldehyde oxidation state.

The trifluoromethyl group generally remains unreactive under most synthetic conditions, providing a persistent substituent that modulates electronic properties without participating directly in chemical transformations. However, under strongly basic conditions at elevated temperatures, elimination of hydrogen fluoride may occur, though such conditions are rarely encountered in typical synthetic applications.

Metal-catalyzed coupling reactions represent an important application area for this compound class. The chlorine substituent can participate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Sonogashira couplings [14]. These transformations enable installation of diverse substituents at the 2-position while preserving the trifluoromethyl group and carboxylic acid functionality.

The compound demonstrates excellent compatibility with organometallic reagents used in cross-coupling chemistry, though care must be taken to protect the carboxylic acid group when necessary. Standard protection strategies include ester formation or conversion to the corresponding acid chloride for enhanced electrophilic reactivity.

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2-Chloro-6-(trifluoromethyl)isonicotinic acid

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Last modified: 08-16-2023

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